1,3,5-Tris(phenylsulfanyl)benzene
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Overview
Description
1,3,5-Tris(phenylsulfanyl)benzene is an organic compound characterized by a benzene ring substituted with three phenylsulfanyl groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(phenylsulfanyl)benzene can be synthesized through a multi-step process involving the introduction of phenylsulfanyl groups onto a benzene ring. One common method involves the reaction of 1,3,5-tribromobenzene with thiophenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using similar reaction conditions as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiophenol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups can be introduced under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenol derivatives.
Substitution: Functionalized benzene derivatives with various substituents.
Scientific Research Applications
1,3,5-Tris(phenylsulfanyl)benzene has several applications in scientific research:
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(phenylsulfanyl)benzene in chemical reactions involves the interaction of its phenylsulfanyl groups with various reagents. These groups can act as nucleophiles or electrophiles, depending on the reaction conditions, facilitating a wide range of chemical transformations. The benzene ring provides a stable framework that supports these reactions, allowing for the formation of diverse products.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(phenylethynyl)benzene: Similar in structure but with ethynyl groups instead of phenylsulfanyl groups.
1,3,5-Tris(phenyl)benzene: Lacks the sulfur atoms present in 1,3,5-Tris(phenylsulfanyl)benzene.
1,3,5-Tris(phenylsulfonyl)benzene: Contains sulfonyl groups instead of sulfanyl groups.
Uniqueness
This compound is unique due to the presence of phenylsulfanyl groups, which impart distinct electronic and steric properties to the molecule
Properties
CAS No. |
3379-62-2 |
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Molecular Formula |
C24H18S3 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
1,3,5-tris(phenylsulfanyl)benzene |
InChI |
InChI=1S/C24H18S3/c1-4-10-19(11-5-1)25-22-16-23(26-20-12-6-2-7-13-20)18-24(17-22)27-21-14-8-3-9-15-21/h1-18H |
InChI Key |
SZKJBOSLHMISRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=CC(=C2)SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
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